1-(4-Boc-Piperazino)-3,5-dibromobenzene CAS number 1121596-44-8
1-(4-Boc-Piperazino)-3,5-dibromobenzene CAS number 1121596-44-8
An In-depth Technical Guide to 1-(4-Boc-Piperazino)-3,5-dibromobenzene (CAS: 1121596-44-8)
Introduction: A Versatile Scaffold for Modern Drug Discovery
1-(4-Boc-Piperazino)-3,5-dibromobenzene, also known as tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate, is a key building block in medicinal chemistry. Its structure is strategically designed for versatility, incorporating a dibrominated aromatic ring and a Boc-protected piperazine moiety. This combination offers chemists a powerful tool for constructing complex molecular architectures through sequential and site-selective functionalization. The two bromine atoms serve as reactive handles for various palladium-catalyzed cross-coupling reactions, while the protected piperazine provides a nucleophilic center that can be revealed and derivatized in a later synthetic step. This inherent modularity makes it an invaluable intermediate in the synthesis of novel therapeutic agents, particularly for creating libraries of compounds for structure-activity relationship (SAR) studies. The N-aryl piperazine scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting the importance of this intermediate in developing treatments for conditions ranging from central nervous system disorders to oncology.[1]
Physicochemical and Safety Data
A thorough understanding of a compound's properties is fundamental to its effective use in a research setting. The key physicochemical data for 1-(4-Boc-Piperazino)-3,5-dibromobenzene are summarized below.
| Property | Value | Source |
| CAS Number | 1121596-44-8 | [2] |
| Molecular Formula | C₁₅H₂₀Br₂N₂O₂ | [2] |
| Molecular Weight | 420.16 g/mol | [2] |
| MDL Number | MFCD11872514 | [2] |
| Appearance | Typically a solid (e.g., white powder) | [3] |
| Hazard Statement | Irritant | [2] |
Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and its reagents. Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Synthesis: The Buchwald-Hartwig Amination Pathway
The most direct and efficient method for synthesizing 1-(4-Boc-Piperazino)-3,5-dibromobenzene is the Buchwald-Hartwig amination.[1][4] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, offering a powerful alternative to traditional methods that often require harsh conditions.[5] The reaction couples N-Boc-piperazine with an aryl halide, in this case, 1,3,5-tribromobenzene.
Causality of Experimental Choices:
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Palladium Catalyst (e.g., Pd₂(dba)₃): Palladium is the cornerstone of the catalytic cycle, cycling between Pd(0) and Pd(II) oxidation states to facilitate oxidative addition and reductive elimination.
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Phosphine Ligand (e.g., XPhos, RuPhos): The choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step, which is often the rate-limiting step of the catalytic cycle. They also stabilize the palladium catalyst and prevent its decomposition, leading to higher yields and cleaner reactions.[6]
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Base (e.g., NaOt-Bu, K₂CO₃): A base is required to deprotonate the amine (N-Boc-piperazine), making it a more potent nucleophile for the coupling reaction. Strong, non-nucleophilic bases like sodium tert-butoxide are often preferred to achieve high reaction rates at moderate temperatures.
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Inert Atmosphere: The Pd(0) species in the catalytic cycle is sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation and deactivation.
Caption: General reaction scheme for the synthesis.
Self-Validating Experimental Protocol: Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis, designed to be self-validating through in-process controls and final characterization.
Materials & Reagents:
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1,3,5-Tribromobenzene
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tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
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Sodium tert-butoxide (NaOt-Bu)
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Anhydrous Toluene
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Ethyl Acetate (EtOAc)
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Hexanes
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
Procedure:
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Reaction Setup:
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To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1,3,5-tribromobenzene (1.0 eq), N-Boc-piperazine (1.1 eq), and sodium tert-butoxide (1.4 eq).
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Seal the flask with a rubber septum. Evacuate and backfill the flask with argon gas three times to establish an inert atmosphere.
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Catalyst Pre-mixing and Addition:
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In a separate vial under argon, add the palladium catalyst Pd₂(dba)₃ (0.01-0.02 eq) and the ligand XPhos (0.02-0.04 eq).
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Add anhydrous toluene to the main reaction flask via syringe and stir to dissolve the reactants.
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Add the catalyst/ligand mixture to the reaction flask.
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Reaction Execution:
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Heat the reaction mixture to 80-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (1,3,5-tribromobenzene) is consumed (typically 4-12 hours).
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Work-up:
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Cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification:
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Purify the crude residue by flash column chromatography on silica gel.
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Elute with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to isolate the desired product. The polarity can be optimized based on TLC analysis.
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Characterization:
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Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The spectral data should be consistent with the structure of tert-butyl 4-(3,5-dibromophenyl)piperazine-1-carboxylate.
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Reactivity and Applications in Drug Development
The synthetic utility of 1-(4-Boc-Piperazino)-3,5-dibromobenzene lies in its capacity for sequential, controlled diversification.
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Functionalization of the Aryl Bromides: The two bromine atoms are prime sites for further C-C, C-N, C-O, or C-S bond-forming reactions. Palladium-catalyzed cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), or another Buchwald-Hartwig amination (with a different amine) can be employed to introduce a wide array of substituents. This allows for extensive exploration of the chemical space around the core scaffold.
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Deprotection and Functionalization of the Piperazine Nitrogen: The tert-butyloxycarbonyl (Boc) protecting group is stable under the basic conditions of many cross-coupling reactions but can be readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane). This unmasks the secondary amine on the piperazine ring, which can then be functionalized through various reactions:
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Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
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Alkylation: Reaction with alkyl halides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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This dual reactivity allows for the synthesis of complex molecules with precisely controlled structures, which is essential for optimizing the pharmacological properties of a drug candidate.
Caption: Key diversification pathways for the core scaffold.
Conclusion
1-(4-Boc-Piperazino)-3,5-dibromobenzene is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis via robust methods like the Buchwald-Hartwig amination is well-established. The true value of this intermediate is realized in its predictable and versatile reactivity, which permits chemists to systematically modify its structure at three distinct points. This enables the rapid generation of diverse compound libraries, accelerating the identification and optimization of new drug candidates across a multitude of therapeutic areas. As such, it will continue to be a valuable tool for researchers and scientists dedicated to advancing the field of medicinal chemistry.
References
- USA Chemical Suppliers - Products: '0-9', Page: 117. American Chemical Suppliers.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. National Institutes of Health.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. BenchChem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. National Institutes of Health.
- (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - ResearchGate. ResearchGate.
- tert-Butyl 4-(3,5-dibromophenyl)-piperazine-1-carboxylate - Matrix Scientific. Matrix Scientific.
- CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. Google Patents.
- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. ResearchGate.
- (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. ResearchGate.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025).
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. National Institutes of Health.
Sources
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- 2. 1121596-44-8 Cas No. | tert-Butyl 4-(3,5-dibromophenyl)-piperazine-1-carboxylate | Matrix Scientific [matrixscientific.com]
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